6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyridazinone core, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position .
Preparation Methods
The synthesis of 6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of hydrazine derivatives with appropriate ketones or esters . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
6-Phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide. These compounds share a similar pyridazinone core but differ in their substituents and specific pharmacological activities.
Properties
IUPAC Name |
6-phenyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-23(13-11-19-7-3-1-4-8-19)26-17-15-21(16-18-26)27-24(29)14-12-22(25-27)20-9-5-2-6-10-20/h1-10,12,14,21H,11,13,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNHYBEEBUWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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